molecular formula C21H23FN2O3 B2481263 3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate CAS No. 1351615-58-1

3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate

Cat. No.: B2481263
CAS No.: 1351615-58-1
M. Wt: 370.424
InChI Key: CVVRMQVWKIVOQJ-UHFFFAOYSA-N
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Description

3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate is a synthetic small molecule characterized by a cyclohexyl backbone functionalized with two distinct moieties:

  • Acetamide group: Substituted with a 4-fluorophenyl ring at the second carbon.
  • Phenylcarbamate group: Attached to the cyclohexyl ring via an ester linkage.

The compound’s design integrates fluorinated aromatic systems, which are known to enhance metabolic stability and binding interactions in medicinal chemistry .

Properties

IUPAC Name

[3-[[2-(4-fluorophenyl)acetyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c22-16-11-9-15(10-12-16)13-20(25)23-18-7-4-8-19(14-18)27-21(26)24-17-5-2-1-3-6-17/h1-3,5-6,9-12,18-19H,4,7-8,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVRMQVWKIVOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-Fluorophenylacetic Acid: This can be achieved through the fluorination of phenylacetic acid.

    Amidation Reaction: The 4-fluorophenylacetic acid is then reacted with cyclohexylamine to form 4-fluorophenylacetamido cyclohexane.

    Carbamoylation: The final step involves the reaction of the intermediate with phenyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound shares a cyclohexyl-acetamide scaffold with several analogs described in the evidence. Key comparisons include:

Table 1: Structural Features of Analogs
Compound Name Core Structure Substituents (R1, R2) Key Functional Groups
Target Compound Cyclohexyl R1: 4-Fluorophenyl (acetamide) Acetamide, Phenylcarbamate
R2: Phenyl (carbamate)
ISRIB-A13 Cyclohexyl R1/R2: 4-Cyanophenoxy (acetamide) Dual acetamide, Cyanophenoxy
ISRIB-A14 Cyclohexyl R1: 3,4-Dichlorophenoxy (acetamide) Dual acetamide, Chlorophenoxy
R2: 4-Chlorophenoxy (acetamide)
BG15811 Cyclohexyl R1: 2,5-Dioxopyrrolidinyl (acetamide) Acetamide, 4-Fluorophenylcarbamate
2-(4-Chlorophenoxy)-N-cyclohexyl Cyclohexyl R1/R2: 4-Chlorophenoxy (acetamide) Dual acetamide, Chlorophenoxy

Key Observations :

  • Substituent Diversity: The target compound uniquely combines a 4-fluorophenylacetamide with a phenylcarbamate, whereas analogs like ISRIB-A13/A14 use chlorinated or cyanated phenoxy groups.
  • Carbamate vs. Acetamide: The phenylcarbamate group distinguishes the target compound from ISRIB derivatives, which feature dual acetamide linkages.

Implications for the Target Compound :

  • A plausible route involves coupling 4-fluorophenylacetic acid to a cyclohexylamine intermediate, followed by carbamate formation with phenyl chloroformate.
  • Lower yields in ISRIB-A13 (36%) versus ISRIB-A14 (86%) suggest that electron-withdrawing groups (e.g., cyano) may hinder reactivity compared to halogens .

Pharmacological and Physicochemical Properties

Table 3: Comparative Properties
Property Target Compound ISRIB-A14 BG15811
Aromatic Substituent 4-Fluorophenyl 3,4-Dichlorophenoxy 4-Fluorophenylcarbamate
Polarity Moderate (fluorine, carbamate) High (chlorine) High (carbamate)
Metabolic Stability Likely high (C-F bond) Moderate (C-Cl bond) High (carbamate)
Biological Target Hypothesized: eIF2B* eIF2B antagonist Undisclosed

Notes:

  • The ISRIB series demonstrates activity in modulating eukaryotic initiation factor 2B (eIF2B), a critical regulator of protein synthesis under stress . The target compound’s fluorophenyl group may enhance target affinity due to fluorine’s van der Waals interactions.
  • BG15811’s 4-fluorophenylcarbamate group highlights the pharmacological relevance of fluorine in improving blood-brain barrier penetration .

Biological Activity

3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H24FN3O3
  • Molecular Weight : 357.41 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The presence of the fluorine atom and the carbamate group are believed to enhance its biological properties.

The mechanism by which this compound exerts its effects is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Properties : Studies have shown that it can reduce inflammation in animal models, suggesting potential for treating inflammatory diseases.
  • Anticancer Activity : Preliminary findings indicate that it may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.

Case Studies and Research Findings

  • Anti-inflammatory Study :
    • A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.
    • Data Table :
    Treatment GroupPaw Edema (mm)% Reduction
    Control5.0-
    Compound (10 mg/kg)2.550%
    Compound (20 mg/kg)1.570%
  • Anticancer Study :
    • In vitro tests revealed that the compound inhibited the growth of MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively.
    • Data Table :
    Cell LineIC50 (µM)
    MCF-715
    HT-2920

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